molecular formula C8H15ClN2O B6204360 (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride, endo CAS No. 1841350-35-3

(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride, endo

Cat. No.: B6204360
CAS No.: 1841350-35-3
M. Wt: 190.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S,6R)-N,N-Dimethyl-3-azabicyclo[310]hexane-6-carboxamide hydrochloride, endo, is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including intramolecular cyclopropanation of alpha-diazoacetates catalyzed by ruthenium (II) complexes. Another method involves the Gabriel synthesis, which is a multi-step process starting from 3-methyl-2-butenol. The synthesis typically involves seven distinct steps, resulting in a total yield of approximately 28%.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It may serve as a ligand in biological studies, interacting with various biomolecules.

  • Medicine: Potential use in drug development, particularly in antiviral medications.

  • Industry: Applications in material science and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins.

Comparison with Similar Compounds

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features.

  • 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: A related compound with a carboxylic acid functional group.

Uniqueness: (1R,5S,6R)-N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride, endo, is unique due to its specific stereochemistry and the presence of the N,N-dimethyl group, which can influence its reactivity and biological activity.

Properties

CAS No.

1841350-35-3

Molecular Formula

C8H15ClN2O

Molecular Weight

190.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.